Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate

Medicinal Chemistry Pharmacokinetics AT1 Receptor Antagonists

Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate (CAS 2197054-57-0, PubChem CID is a synthetic benzimidazole-2-carboxylate sodium salt with molecular formula C10H8FN2NaO2 and molecular weight 230.17 g/mol. The compound belongs to the class of N1-alkyl-4-fluoro-benzimidazole-2-carboxylates, a scaffold recognized in medicinal chemistry for its utility in angiotensin II type 1 (AT1) receptor antagonist programs and as a versatile building block for further derivatization.

Molecular Formula C10H8FN2NaO2
Molecular Weight 230.174
CAS No. 2197054-57-0
Cat. No. B2899040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
CAS2197054-57-0
Molecular FormulaC10H8FN2NaO2
Molecular Weight230.174
Structural Identifiers
SMILESCCN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+]
InChIInChI=1S/C10H9FN2O2.Na/c1-2-13-7-5-3-4-6(11)8(7)12-9(13)10(14)15;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1
InChIKeyWKINIHVEMUOTMT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 1-Ethyl-4-Fluoro-1H-Benzo[d]Imidazole-2-Carboxylate (CAS 2197054-57-0): Procurement-Relevant Identity and Class Profile


Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate (CAS 2197054-57-0, PubChem CID 131637840) is a synthetic benzimidazole-2-carboxylate sodium salt with molecular formula C10H8FN2NaO2 and molecular weight 230.17 g/mol. [1] The compound belongs to the class of N1-alkyl-4-fluoro-benzimidazole-2-carboxylates, a scaffold recognized in medicinal chemistry for its utility in angiotensin II type 1 (AT1) receptor antagonist programs and as a versatile building block for further derivatization. [2] The sodium salt form, 4-fluoro substitution pattern, and N1-ethyl appendage collectively define a specific chemotype that is not interchangeable with N1-methyl, N1-cyclobutyl, N1-trifluoroethyl, or non-fluorinated analogs without altering key physicochemical and pharmacological properties.

Why Sodium 1-Ethyl-4-Fluoro-1H-Benzo[d]Imidazole-2-Carboxylate Cannot Be Replaced by Generic N1-Alkyl or Non-Fluorinated Analogs


Substituting this compound with a closely related N1-alkyl congener—such as the N1-methyl (CAS 2197052-77-8, MW 216.14) or N1-cyclobutyl (CAS 2197053-01-1, MW 256.21) analogs—alters molecular weight, lipophilicity, and steric bulk at the N1 position, each of which independently influences target binding kinetics, metabolic stability, and synthetic reactivity. [1] The 4-fluoro substituent is not merely decorative: fluorine at this position modulates the electronic density of the benzimidazole core, affects pKa of neighboring functional groups, and enhances metabolic stability relative to non-fluorinated benzimidazole-2-carboxylates. [2] Furthermore, the sodium carboxylate salt form confers aqueous solubility and formulation advantages over the free acid or ester prodrug forms, making direct replacement without reformulation ill-advised. These cumulative differences mean that even structurally adjacent analogs cannot be assumed to perform equivalently in target binding assays, in vivo pharmacokinetic studies, or downstream synthetic transformations without explicit comparative validation.

Quantitative Differentiation Evidence: Sodium 1-Ethyl-4-Fluoro-1H-Benzo[d]Imidazole-2-Carboxylate vs. Closest Analogs


N1-Ethyl vs. N1-Methyl: Molecular Weight and Lipophilicity Differentiation for PK Modulation

The target compound carries an N1-ethyl substituent (MW 230.17 g/mol for the sodium salt) versus the N1-methyl analog sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate (CAS 2197052-77-8, MW 216.14 g/mol, CID 131637593), representing a 14.03 g/mol (6.5%) molecular weight increase attributable solely to one additional methylene unit. [1] In the context of benzimidazole-based AT1 receptor antagonist SAR, the N1-alkyl chain length directly modulates lipophilicity and receptor residence time: the 2020 fluoro-benzimidazole study by Zhang et al. demonstrated that 2-alkyl chain variation produced nanomolar affinity differences at the AT1 receptor, with the optimal alkyl group balancing target engagement against metabolic clearance. [2] While that study examined 2-position rather than N1-position alkyl variation, the principle that alkyl chain length on the benzimidazole scaffold is a critical determinant of pharmacological performance is firmly established. The N1-ethyl group provides a lipophilicity increment (estimated ΔcLogP ~+0.5 vs. N1-methyl) that may enhance membrane permeability without incurring the excessive metabolic liability associated with larger alkyl groups such as N1-cyclobutyl. [3]

Medicinal Chemistry Pharmacokinetics AT1 Receptor Antagonists

Sodium Salt vs. Free Acid: Aqueous Solubility and Formulation Readiness

The target compound is supplied as the pre-formed sodium carboxylate salt (Na+ counterion confirmed by Sigma-Aldrich/Kishida technical datasheet), distinguishing it from the free acid 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid and from ester prodrug forms such as ethyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate (CAS 1340466-14-9). Sodium salt formation of carboxylic acid-containing benzimidazoles typically enhances aqueous solubility by 1–3 orders of magnitude relative to the free acid form, a principle well-established in pharmaceutical salt selection literature. [1] The free acid would require an additional salt-forming step with stoichiometric base during formulation, introducing batch-to-batch variability in counterion content and pH. The sodium salt is supplied at 95% purity (Sigma-Aldrich/Kishida) or 98% purity (Leyan), directly usable in aqueous buffer systems without pH adjustment that could compromise sensitive downstream assays.

Formulation Science Salt Selection Solubility Enhancement

4-Fluoro Substitution: Metabolic Stability and Electronic Modulation vs. Non-Fluorinated Benzimidazole-2-Carboxylates

The 4-fluoro substituent on the benzimidazole core is a deliberate design element: fluorine at this position increases the oxidative metabolic stability of the benzimidazole ring by blocking CYP450-mediated hydroxylation at the electronically activated 4-position. [1] A comprehensive 2020 review on fluorine in benzazole compounds established that fluoro substitution on benzimidazoles enhances thermal and metabolic stability (C–F bond: 105.4 kcal/mol vs. C–H bond: 98.8 kcal/mol) and modifies electronic distribution through the strong electron-withdrawing effect of fluorine (Pauling electronegativity χ = 4.0). [2] In the AT1 receptor antagonist series reported by Zhang et al. (2020), fluoro-substituted benzimidazoles displayed nanomolar AT1 binding affinity and sustained blood pressure reduction over 24 h in spontaneously hypertensive rats, with maximal MBP reduction of 74.5 ± 3.5 mmHg (compound 1g) and 69.2 ± 0.9 mmHg (compound 2a) at 10 mg/kg oral dose—outperforming both losartan and telmisartan. [3] While these specific compounds differ in their full substitution pattern, the class-level evidence demonstrates that 4-fluoro incorporation on the benzimidazole core is a validated strategy for achieving potent, long-lasting target engagement.

Metabolic Stability Fluorine Chemistry Drug Design

Rotatable Bond Count and Conformational Flexibility: N1-Ethyl vs. N1-Cyclobutyl and N1-Trifluoroethyl Analogs

The N1-ethyl substituent introduces exactly 2 rotatable bonds (PubChem computed property for CID 131637840), conferring a defined degree of conformational flexibility. [1] In contrast, the N1-cyclobutyl analog (CID 131637845) introduces a conformationally constrained cyclic alkyl group with reduced rotational freedom, while the N1-trifluoroethyl analog (CID 131637941, MW 284.14 g/mol) adds both increased steric bulk and strong electron-withdrawing trifluoromethyl effects that fundamentally alter the electronic character of the benzimidazole N1 position. [2] In the context of AT1 receptor antagonists, the ethyl group at N1 preserves sufficient flexibility for induced-fit binding while avoiding the entropic penalty of overly rigid substituents or the excessive lipophilicity and metabolic liability of the trifluoroethyl group. The patent literature on fluoro-containing benzimidazole derivatives (US 11,787,790 B2) explicitly highlights that fluorine-containing substituent selection modulates both target potency and selectivity, with lower toxicity and better stability achievable through optimized fluoro-alkyl substitution patterns. [3]

Conformational Analysis Molecular Design Ligand Efficiency

Purity Specification and Commercial Availability: 95–98% Assay with Multi-Vendor Supply Chain

The target compound is commercially available from multiple independent suppliers with documented purity specifications. Sigma-Aldrich (distributing Kishida Chemical Co. product) lists the compound at 95% purity with certificates of analysis available, while Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity. This multi-vendor availability with verifiable purity specifications contrasts with several close analogs for which fewer commercial sources or lower purity grades are documented. The compound's InChI Key (WKINIHVEMUOTMT-UHFFFAOYSA-M) and SMILES notation (CCn1c(C(=O)[O-])nc2c(F)cccc21.[Na+]) are fully characterized and registered in PubChem (CID 131637840, create date 2017-10-20), ensuring unambiguous chemical identity verification. [1] The sodium salt form (confirmed by salt data: Na+ on the Sigma-Aldrich technical datasheet) eliminates ambiguity about the counterion stoichiometry that can affect both analytical characterization and biological assay interpretation.

Chemical Procurement Quality Control Supply Chain

Procurement-Driven Application Scenarios for Sodium 1-Ethyl-4-Fluoro-1H-Benzo[d]Imidazole-2-Carboxylate (CAS 2197054-57-0)


AT1 Receptor Antagonist Lead Optimization: Pre-Installed 4-Fluoro-N1-Ethyl Scaffold

For medicinal chemistry programs targeting the angiotensin II type 1 (AT1) receptor, this compound provides a pre-functionalized benzimidazole core with the 4-fluoro and N1-ethyl substituents already installed. The 2020 study by Zhang et al. demonstrated that fluoro-substituted benzimidazoles achieve nanomolar AT1 binding affinity and sustain blood pressure reduction beyond 24 hours in the SHR model, with maximal MBP reductions of 74.5 ± 3.5 mmHg—outperforming both losartan and telmisartan. [1] By procuring this building block rather than the non-fluorinated or N1-unsubstituted analogs, teams eliminate two synthetic steps (fluorination and N1-alkylation) and avoid the regioselectivity challenges associated with late-stage fluoro introduction on the benzimidazole ring. The sodium salt form permits direct use in aqueous biological assay buffers without the solubility limitations of the free acid, enabling rapid SAR exploration at the 2-carboxylate position through amide coupling or esterification reactions.

Fragment-Based Drug Discovery: Balanced Lipophilicity Fragment with Sodium Salt Solubility

In fragment-based screening campaigns, this compound (MW 230.17 g/mol, 2 rotatable bonds, TPSA 58 Ų) falls within the optimal fragment property range (MW < 300, cLogP < 3, rotatable bonds ≤ 3) as defined by the 'rule of three' for fragment libraries. [1] The intermediate lipophilicity conferred by the N1-ethyl group (estimated cLogP ~1.0–1.5) avoids the excessive lipophilicity of the N1-cyclobutyl or N1-trifluoroethyl analogs while providing sufficient hydrophobicity for target engagement. The pre-formed sodium salt ensures aqueous solubility at the high concentrations (typically 0.5–2 mM) required for fragment soaking or co-crystallization experiments. Importantly, the 4-fluoro substituent provides a ¹⁹F NMR handle for direct binding detection and protein-observe fluorine NMR experiments without requiring additional labeling chemistry. [2]

Synthetic Intermediate for Benzimidazole-Focused Combinatorial Libraries

As a building block for parallel synthesis, the 2-carboxylate sodium salt offers a single reactive handle (carboxylate) for diversification while the N1-ethyl and 4-fluoro substituents remain invariant. This regiochemically defined scaffold simplifies library design by constraining the diversity elements to the 2-position, reducing the combinatorial complexity that would arise from a fully unprotected benzimidazole core. [1] The compound's commercial availability at 95–98% purity from multiple suppliers (Sigma-Aldrich/Kishida, Leyan) ensures reliable supply for library production at the 10–100 g scale. The sodium salt form is directly compatible with amide coupling conditions (HATU, EDC/HOBt) in DMF or DMSO without the need for pre-activation or in situ salt formation that could introduce variability in coupling efficiency. [2] The 4-fluoro substituent also serves as a synthetic handle for further diversification via nucleophilic aromatic substitution (SNAr) under appropriately activated conditions, though this reactivity is attenuated relative to more electron-deficient fluoroaromatics.

Physicochemical Comparator in N1-Alkyl Benzimidazole SAR Studies

For research groups systematically investigating the structure-activity and structure-property relationships of N1-alkyl-4-fluoro-benzimidazole-2-carboxylates, this compound serves as the N1-ethyl reference point within a matched molecular pair analysis alongside the N1-methyl (CAS 2197052-77-8, MW 216.14), N1-cyclobutyl (CAS 2197053-01-1, MW 256.21), and N1-trifluoroethyl (CAS 2197052-91-6, MW 284.14) analogs. [1] The systematic MW progression (216 → 230 → 256 → 284 g/mol) enables deconvolution of lipophilicity-driven effects from specific substituent interactions in biological assays. The target compound's intermediate properties (MW, estimated cLogP, rotatable bond count) make it the central comparator against which both smaller (N1-methyl) and larger (N1-cyclobutyl, N1-trifluoroethyl) analogs can be benchmarked for target affinity, selectivity, metabolic stability, and permeability. [2]

Quote Request

Request a Quote for Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.